molecular formula C17H23N3OS B2868055 1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one CAS No. 897485-39-1

1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one

Cat. No. B2868055
CAS RN: 897485-39-1
M. Wt: 317.45
InChI Key: UYXOXDLYTCTMJR-UHFFFAOYSA-N
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Description

1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one, also known as DM-BT, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields such as medicinal chemistry, pharmacology, and neuroscience. DM-BT is a piperazine derivative that contains a thiazole ring and a ketone group. Its unique chemical structure makes it an interesting compound for scientific research.

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study detailed the synthesis of thiazolidinone derivatives, incorporating piperazine, for their antimicrobial activity against several bacterial and fungal strains (Patel, Kumari, & Patel, 2012). This work highlights the potential of these compounds in addressing infectious diseases caused by various microorganisms.
  • Another research focused on synthesizing s-triazine-based thiazolidinones as antimicrobial agents, emphasizing their effective action against a wide range of pathogens (Patel, Patel, Kumari, & Patel, 2012).

Anticancer Applications

  • The anticancer activity of di- and trifunctional substituted 1,3-thiazoles, including compounds with piperazine substituents, was evaluated, showcasing their efficacy in vitro against various cancer cell lines (Turov, 2020).
  • Research on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker demonstrated potent bacterial biofilm and MurB inhibitors, with significant antibacterial and cytotoxic activities (Mekky & Sanad, 2020).

Efficient Synthesis and Characterization

  • An efficient synthesis route for a potent PPARpan agonist was described, showcasing the methodological advancements in the synthesis of complex molecules with potential therapeutic applications (Guo et al., 2006).

properties

IUPAC Name

1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3OS/c1-11(2)16(21)19-7-9-20(10-8-19)17-18-14-12(3)5-6-13(4)15(14)22-17/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXOXDLYTCTMJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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